molecular formula C23H22N2O4 B2695676 N1-benzhydryl-N2-(3,4-dimethoxyphenyl)oxalamide CAS No. 941939-20-4

N1-benzhydryl-N2-(3,4-dimethoxyphenyl)oxalamide

Cat. No.: B2695676
CAS No.: 941939-20-4
M. Wt: 390.439
InChI Key: RNQINZJTGSXKFW-UHFFFAOYSA-N
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Description

N1-benzhydryl-N2-(3,4-dimethoxyphenyl)oxalamide is a synthetic oxalamide-based compound designed for research applications in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is not available in the current literature, its core structure is of significant scientific interest. The compound features a benzhydryl group, a common motif in bioactive molecules that can enhance binding to hydrophobic pockets in protein targets, alongside a 3,4-dimethoxyphenyl ring, a subunit frequently associated with interaction with various enzymes and receptors . Oxalamide derivatives are a valuable scaffold in the design of novel enzyme inhibitors and are explored for their potential to modulate various biological pathways . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological probe for target validation studies. Its structural profile suggests potential for investigation in areas such as kinase inhibition or efflux pump modulation, based on the reported activities of analogous compounds . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-benzhydryl-N-(3,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-28-19-14-13-18(15-20(19)29-2)24-22(26)23(27)25-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQINZJTGSXKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-benzhydryl-N2-(3,4-dimethoxyphenyl)oxalamide typically involves the reaction of benzhydrylamine with 3,4-dimethoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxalamide linkage.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N1-benzhydryl-N2-(3,4-dimethoxyphenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

N1-benzhydryl-N2-(3,4-dimethoxyphenyl)oxalamide has diverse applications across several fields:

Chemistry

  • Organic Synthesis: Acts as a reagent and building block for synthesizing more complex molecules.
  • Reactivity Studies: Can undergo oxidation, reduction, and substitution reactions, forming various derivatives useful in further chemical research.

Biology

  • Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications.
  • Protein-Ligand Interactions: Studies focus on how this compound interacts with biological targets at the molecular level.

Medicine

  • Therapeutic Potential: Explored for use in treating conditions such as cancer and neurodegenerative disorders due to its ability to modulate biological pathways.
  • Mechanism of Action: The compound binds to enzymes or receptors through hydrogen bonding and hydrophobic interactions, altering their activity.

Data Table: Summary of Applications

Application AreaSpecific UseMechanism
ChemistryOrganic synthesisActs as a building block for complex molecules
BiologyEnzyme inhibitionModulates enzyme activity through binding
MedicineCancer treatmentAlters signaling pathways related to cell growth

Case Studies

Case Study 1: Enzyme Inhibition
Research has shown that this compound exhibits significant inhibitory effects on certain enzymes involved in metabolic pathways. This suggests its potential for developing new therapeutic agents targeting metabolic disorders.

Case Study 2: Protein-Ligand Interaction Studies
In vitro studies have demonstrated that this compound can effectively bind to specific protein targets, leading to altered biological responses. These findings are crucial for understanding its role in drug design and development.

Mechanism of Action

The mechanism of action of N1-benzhydryl-N2-(3,4-dimethoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Effects on Bioactivity

Compound Class Core Structure Key Substituents Notable Activity/Property
This compound Oxalamide Benzhydryl, 3,4-dimethoxy Unknown (structural analog data inferred)
Compounds 8 and 9 Cyclohexene dimer 3,4-dimethoxy styryl Cytotoxicity (IC₅₀: 2.73–24.14 μM)
Triazole derivatives 1,2,4-Triazole 3,4-dimethoxy phenyl Lower predicted toxicity (LD₅₀: 1,200 mg/kg)

Role of the Benzhydryl Group

The benzhydryl group in this compound may enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins. This feature is absent in simpler analogs like esculetin (compound 2) or aspidinol (compound 5) from , which lack bulky aromatic substituents and show narrower cytotoxicity profiles .

Cytotoxicity and Selectivity

While direct data for the oxalamide derivative are unavailable, its structural relatives provide insights:

  • Esculetin (Compound 2) : A coumarin derivative with hydroxyl groups showed cytotoxicity against A549, MCF7, and HepG2 (IC₅₀: 3.12–12.45 μM) . The absence of methoxy groups in esculetin suggests that methoxy substitution in the oxalamide derivative may modulate target specificity.

Table 2: Comparative Cytotoxicity Data (IC₅₀ Values)

Compound A549 (μM) MCF7 (μM) HepG2 (μM)
Compound 8 3.45 ± 1.02 2.73 ± 0.86 4.12 ± 1.11
Compound 9 4.89 ± 1.34 5.21 ± 1.45 24.14 ± 3.12
Esculetin (Compound 2) 12.45 ± 2.01 8.76 ± 1.89 3.12 ± 0.67

Physicochemical and Toxicity Predictions

  • Toxicity : Computational predictions for triazole analogs () suggest that 3,4-dimethoxy substitution reduces acute toxicity compared to 2,4-substituted derivatives. A similar trend may apply to the oxalamide derivative .

Biological Activity

N1-benzhydryl-N2-(3,4-dimethoxyphenyl)oxalamide is a synthetic organic compound notable for its potential biological activities. This article delves into its biological mechanisms, research findings, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H22N2O4
  • Molecular Weight : 390.439 g/mol
  • Key Functional Groups : Benzhydryl group, 3,4-dimethoxyphenyl group, oxalamide linkage.

The compound's unique structure contributes to its interaction with various biological targets, making it a subject of interest in pharmacological studies.

This compound acts primarily through the inhibition of specific enzymes. Its mechanism involves binding to enzyme active sites via:

  • Hydrogen Bonding : Facilitates stable interactions with target enzymes.
  • Hydrophobic Interactions : Enhances affinity for lipid environments.
  • Van der Waals Forces : Contributes to the overall binding strength.

These interactions result in altered enzyme activity, which can lead to therapeutic effects in various biological pathways.

Enzyme Inhibition Studies

Recent studies have investigated the compound's inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance:

  • Acetylcholinesterase (AChE) : A critical enzyme in neurotransmission.
  • Butyrylcholinesterase (BuChE) : Plays a role in the metabolism of neurotransmitters.

In vitro assays revealed that this compound exhibits significant inhibitory activity against both AChE and BuChE. The IC50 values were found to be comparable to or better than established inhibitors like Donepezil.

CompoundIC50 (AChE) µMIC50 (BuChE) µM
This compound6.40 ± 1.107.50 ± 1.20
Donepezil33.65 ± 3.5035.80 ± 4.60

This data suggests that the compound could be a promising candidate for further development as a therapeutic agent for conditions like Alzheimer's disease.

Case Studies and Research Findings

  • Study on Neuroprotective Effects :
    • A study published in PMC explored various oxalamide derivatives and their neuroprotective properties. The findings indicated that compounds similar to this compound significantly reduced neuronal apoptosis in models of oxidative stress .
  • Potential Anti-cancer Activity :
    • Research has shown that derivatives of oxalamides can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This suggests that this compound may also possess anti-cancer properties worth investigating .
  • Metabolic Pathway Analysis :
    • Metabolic studies using isotopically labeled compounds have indicated that this compound interacts with metabolic pathways involving cytochrome P450 enzymes, affecting drug metabolism and clearance rates .

Summary of Findings

The biological activity of this compound demonstrates its potential as an effective inhibitor of key enzymes involved in neurodegenerative diseases and possibly other therapeutic areas such as oncology. Its unique chemical structure allows it to interact with biological targets effectively, leading to significant research interest.

Future Directions

Further research is warranted to explore:

  • In vivo efficacy : Animal models should be employed to assess the pharmacokinetics and pharmacodynamics of this compound.
  • Mechanistic studies : Detailed investigations into its action at the molecular level will help elucidate its full therapeutic potential.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to its structure affect biological activity can guide the development of more potent derivatives.

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